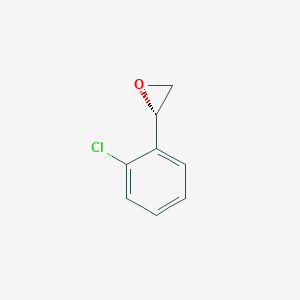

(2r)-2-(2-Chlorophenyl)oxirane

Description

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(2-chlorophenyl)oxirane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RTPJBMWUVSTBPC-QMMMGPOBSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@H](O1)C2=CC=CC=C2Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30476259 | |

| Record name | Oxirane, (2-chlorophenyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

154.59 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

62566-66-9 | |

| Record name | Oxirane, (2-chlorophenyl)-, (2R)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30476259 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | (2R)-2-(2-chlorophenyl)oxirane | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

(2r)-2-(2-Chlorophenyl)oxirane physical and chemical properties

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in synthetic organic chemistry and drug development. Its unique structural features, including a reactive oxirane ring, a stereocenter, and an electronically modified phenyl group, make it a valuable building block for the asymmetric synthesis of complex molecules. The ortho-chlorine substituent influences the molecule's reactivity and provides a handle for further functionalization. This guide provides a comprehensive overview of the physical, chemical, and spectroscopic properties of this compound, along with detailed experimental protocols for its synthesis, analysis, and characteristic reactions.

Physical and Chemical Properties

A summary of the key physical and chemical properties of this compound is presented below. It is important to note that some of the listed properties are predicted values for the racemic mixture, as experimentally determined data for the pure (2R)-enantiomer is limited in publicly available literature.

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [1][2] |

| Molecular Weight | 154.59 g/mol | [1][2][3] |

| CAS Number | 62566-66-9 | [1][2][3] |

| IUPAC Name | This compound | [1] |

| Appearance | Colorless oil or crystal | [4] |

| Boiling Point | 211.8 ± 28.0 °C (Predicted) | [4] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol. | [4][5] |

| Optical Rotation | As a chiral molecule, it rotates the plane of polarized light.[3] | |

| InChI | InChI=1S/C8H7ClO/c9-7-4-2-1-3-6(7)8-5-10-8/h1-4,8H,5H2/t8-/m0/s1 | [1] |

| SMILES | C1--INVALID-LINK--C2=CC=CC=C2Cl | [1] |

Spectroscopic Data

-

¹H NMR Spectroscopy: Data for the related 1-(2-chlorophenyl)ethanol suggests that the aromatic protons would appear in the range of 7.1-7.6 ppm, with the benzylic proton on the oxirane ring appearing further upfield.

-

¹³C NMR Spectroscopy: The carbon atoms of the phenyl ring are expected to resonate between 127 and 138 ppm, while the carbons of the oxirane ring will have characteristic shifts at higher field.

-

Infrared (IR) Spectroscopy: The IR spectrum is expected to show characteristic peaks for C-H stretching of the aromatic ring and the oxirane ring, C-O-C stretching of the epoxide, and C-Cl stretching.

-

Mass Spectrometry (MS): GC-MS data for the racemate is available and would show the molecular ion peak and characteristic fragmentation patterns.[6]

Experimental Protocols

Synthesis: Enantioselective Epoxidation of 2-Chlorostyrene

The enantioselective synthesis of this compound can be achieved through the epoxidation of 2-chlorostyrene using an engineered biocatalyst. The following protocol is based on the use of a mutant of the P450 monooxygenase.

Materials:

-

2-chlorostyrene

-

Engineered P450 peroxygenase (e.g., a variant of P450BM3)

-

Glucose

-

Glucose dehydrogenase

-

NADP⁺

-

Buffer solution (e.g., potassium phosphate buffer, pH 8.0)

-

Organic solvent for extraction (e.g., ethyl acetate)

-

Drying agent (e.g., anhydrous sodium sulfate)

Procedure:

-

Prepare a reaction mixture containing the buffer, glucose, glucose dehydrogenase, and NADP⁺.

-

Add the engineered P450 enzyme to the mixture.

-

Add 2-chlorostyrene to the reaction mixture. The substrate can be added neat or as a solution in a co-solvent to improve solubility.

-

Incubate the reaction at a controlled temperature (e.g., 25-30 °C) with shaking for a specified time (e.g., 12-24 hours).

-

Monitor the progress of the reaction by taking samples at regular intervals and analyzing them by chiral HPLC.

-

Once the reaction is complete, extract the product from the aqueous phase using an organic solvent like ethyl acetate.

-

Combine the organic layers, dry over anhydrous sodium sulfate, and filter.

-

Remove the solvent under reduced pressure to obtain the crude this compound.

-

Purify the product by flash column chromatography on silica gel if necessary.

Logical Workflow for Synthesis:

Caption: Enzymatic synthesis of this compound.

Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric purity of this compound is determined using chiral HPLC.

Instrumentation:

-

HPLC system with a UV detector

-

Chiral stationary phase column (e.g., polysaccharide-based column like Chiralpak AD-H)

Mobile Phase:

-

A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may need to be optimized for baseline separation.

Procedure:

-

Prepare a standard solution of the racemic 2-(2-chlorophenyl)oxirane and a sample solution of the synthesized product in the mobile phase.

-

Set the flow rate (e.g., 1.0 mL/min) and the column temperature (e.g., 25 °C).

-

Set the UV detection wavelength (e.g., 220 nm).

-

Inject the racemic standard to determine the retention times of the (R)- and (S)-enantiomers.

-

Inject the sample solution to determine the peak areas for each enantiomer.

-

Calculate the enantiomeric excess (ee) using the formula: ee (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Experimental Workflow for Chiral HPLC Analysis:

Caption: Chiral HPLC analysis workflow.

Reactivity: Nucleophilic Ring-Opening Reaction

The oxirane ring of this compound is susceptible to nucleophilic attack, which is a key reaction for its use as a synthetic intermediate. The reaction with an amine is a representative example.

Materials:

-

This compound

-

Nucleophile (e.g., piperidine)

-

Solvent (e.g., methanol or ethanol)

Procedure:

-

Dissolve this compound in the chosen solvent in a round-bottom flask.

-

Add the nucleophile (e.g., an excess of piperidine) to the solution.

-

Stir the reaction mixture at room temperature or with gentle heating.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, remove the solvent and excess nucleophile under reduced pressure.

-

Purify the resulting amino alcohol product by column chromatography or crystallization.

Signaling Pathway of Nucleophilic Ring-Opening:

Caption: Nucleophilic ring-opening of the oxirane.

Safety Information

This compound is a chemical that should be handled with care in a laboratory setting.

Hazard Statements:

-

H226: Flammable liquid and vapor.[6]

-

H302: Harmful if swallowed.[6]

-

H312: Harmful in contact with skin.[6]

-

H315: Causes skin irritation.[6]

-

H319: Causes serious eye irritation.[6]

-

H332: Harmful if inhaled.[6]

Precautionary Statements:

-

Wear protective gloves, protective clothing, eye protection, and face protection.

-

Keep away from heat, sparks, open flames, and hot surfaces.

-

Use only in a well-ventilated area.

-

Wash skin thoroughly after handling.

Always consult the Safety Data Sheet (SDS) for complete and up-to-date safety information before handling this compound.

Applications in Drug Development

As a chiral building block, this compound is a precursor for the synthesis of various biologically active molecules. The stereochemistry at the benzylic position is often crucial for the pharmacological activity of the final compound. The reactive epoxide ring allows for the introduction of diverse functional groups, enabling the construction of complex molecular architectures found in many pharmaceuticals. The presence of the chlorine atom on the phenyl ring can influence the pharmacokinetic and pharmacodynamic properties of the target molecule.

Conclusion

This compound is a versatile and valuable chiral intermediate for organic synthesis. This guide has provided a detailed overview of its physical and chemical properties, along with practical experimental protocols for its synthesis, analysis, and a key chemical transformation. The information presented is intended to be a valuable resource for researchers and scientists working in the fields of synthetic chemistry and drug discovery and development. Further research to experimentally determine all physical properties of the pure enantiomer would be beneficial for the scientific community.

References

- 1. This compound | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. caslab.com [caslab.com]

- 3. This compound | 62566-66-9 | Benchchem [benchchem.com]

- 4. (2-Chlorophenyl)oxirane CAS#: 62717-50-4 [m.chemicalbook.com]

- 5. 2-(2-chlorophenyl)oxirane [amp.chemicalbook.com]

- 6. 2-(2-Chlorophenyl)oxirane | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-Depth Technical Guide to (2R)-2-(2-Chlorophenyl)oxirane: Structure, Stereochemistry, and Synthetic Protocols

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in medicinal chemistry and organic synthesis. Its stereodefined structure, featuring a reactive oxirane ring and a chlorinated phenyl moiety, renders it a valuable chiral building block for the synthesis of complex, biologically active molecules. This technical guide provides a comprehensive overview of the structure, stereochemistry, and key physicochemical properties of this compound. Detailed experimental protocols for its enantioselective synthesis and characterization are presented, along with an exploration of the potential biological signaling pathways modulated by its derivatives.

Structure and Stereochemistry

This compound, also known as (R)-2-chlorostyrene oxide, is an organic compound with the chemical formula C₈H₇ClO.[1] The molecule consists of a three-membered oxirane (epoxide) ring attached to a 2-chlorophenyl group. The stereochemistry at the chiral center (the carbon atom of the oxirane ring bonded to the phenyl group) is designated as (R) according to the Cahn-Ingold-Prelog priority rules. This specific spatial arrangement is crucial for its application in asymmetric synthesis, where the stereochemistry of the final product is of paramount importance for its biological activity.

The presence of the chlorine atom at the ortho position of the phenyl ring influences the electronic properties and steric hindrance of the molecule, which can affect its reactivity and interactions with biological targets.

Structural Representation

The structure and stereochemistry of this compound are unequivocally defined by its IUPAC name, SMILES notation, and InChIKey.[1]

Below is a 2D chemical structure diagram generated using the DOT language, illustrating the connectivity and stereochemistry of the molecule.

References

(2r)-2-(2-Chlorophenyl)oxirane CAS number 62566-66-9

An In-depth Technical Guide to (2r)-2-(2-Chlorophenyl)oxirane

CAS Number: 62566-66-9

Abstract

This compound is a chiral epoxide that serves as a valuable and versatile building block in modern organic synthesis.[1] Its significance is derived from the combination of a defined stereocenter, a reactive three-membered oxirane ring, and an electronically modified chlorophenyl group.[1] This guide provides a comprehensive technical overview of its physicochemical properties, stereoselective synthesis, analytical methods for enantiomeric purity determination, and its key chemical reactions. The applications of this compound, particularly as a precursor in the development of pharmaceuticals and other complex molecules, are also discussed, targeting researchers and professionals in the field of drug development.

Physicochemical and Safety Data

This compound is a flammable and irritant organic compound.[2] Its key properties and safety information are summarized below.

Table 1: Physicochemical Properties

| Property | Value | Source |

| CAS Number | 62566-66-9 | [2] |

| Molecular Formula | C₈H₇ClO | [2][3] |

| Molecular Weight | 154.59 g/mol | [2] |

| IUPAC Name | This compound | [2] |

| Appearance | Clear Colourless Oil | [3][4] |

| Boiling Point | 211.8 ± 28.0 °C (Predicted) | [3] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [3] |

| Solubility | Slightly soluble in Chloroform, DMSO, and Methanol.[3][4] Not miscible or difficult to mix with water.[5] | [3][4][5] |

| Storage | Store in a refrigerator.[3][4] | [3][4] |

Table 2: GHS Hazard and Precautionary Statements

| Type | Code | Statement |

| Hazard | H225 | Highly flammable liquid and vapor.[2] |

| H315 | Causes skin irritation.[2] | |

| H317 | May cause an allergic skin reaction.[2] | |

| H319 | Causes serious eye irritation.[2] | |

| H335 | May cause respiratory irritation.[2] | |

| Precautionary | P210 | Keep away from heat, hot surfaces, sparks, open flames and other ignition sources. No smoking. |

| P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. | |

| P280 | Wear protective gloves/eye protection/face protection. | |

| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | |

| P403+P235 | Store in a well-ventilated place. Keep cool. |

Stereoselective Synthesis

The primary strategy for producing enantiomerically pure this compound is the asymmetric epoxidation of the prochiral alkene, 2-chlorostyrene.[1] This method utilizes a chiral catalyst to induce stereoselectivity, yielding the desired (R)-enantiomer in high enantiomeric excess.

Experimental Protocol: Asymmetric Epoxidation

This protocol is a representative example based on established methods like the Jacobsen-Katsuki epoxidation.

-

Catalyst Preparation: A chiral manganese(III)-salen complex (e.g., Jacobsen's catalyst) is used as the catalyst.

-

Reaction Setup: The chiral catalyst is dissolved in a suitable solvent, such as dichloromethane (DCM), in a reaction vessel under an inert atmosphere (e.g., nitrogen or argon).

-

Addition of Reagents: 2-chlorostyrene is added to the solution. The mixture is cooled to a low temperature (typically 0°C to -78°C) to enhance enantioselectivity.[6]

-

Initiation: An oxidant, such as sodium hypochlorite (NaOCl) buffered with a phosphate solution or m-chloroperoxybenzoic acid (m-CPBA), is added slowly to the reaction mixture while maintaining the low temperature.

-

Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or gas chromatography (GC) until the starting material is consumed.

-

Workup: Upon completion, the reaction is quenched, and the organic layer is separated, washed with water and brine, and dried over an anhydrous salt like magnesium sulfate.

-

Purification: The solvent is removed under reduced pressure, and the crude product is purified by flash column chromatography on silica gel to yield pure this compound.

Analytical Methods for Enantiomeric Purity

Assessing the enantiomeric purity is critical for the application of this compound in stereoselective synthesis. Chiral High-Performance Liquid Chromatography (HPLC) is the primary method for this determination.[1]

Experimental Protocol: Chiral HPLC

-

System Preparation: An HPLC system equipped with a UV detector is used. The chosen chiral stationary phase (CSP) column, often a polysaccharide-based column like Chiralpak AD-H, is installed and equilibrated with the mobile phase.[1]

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v) is commonly used as the mobile phase. The exact ratio may be adjusted to optimize separation.

-

Sample Preparation: A dilute solution of the synthesized this compound is prepared in the mobile phase. A racemic standard (a 50:50 mixture of R and S enantiomers) is also prepared for peak identification.

-

Injection and Analysis: A small volume (e.g., 10 µL) of the sample is injected onto the column. The chromatogram is recorded, monitoring the absorbance at a suitable wavelength (e.g., 254 nm).

-

Data Interpretation: The two enantiomers will have different retention times. The enantiomeric excess (e.e.) is calculated from the integrated peak areas of the (R) and (S) enantiomers using the formula: e.e. (%) = [|Area(R) - Area(S)| / (Area(R) + Area(S))] x 100.

Chemical Reactivity: Ring-Opening Reactions

The high reactivity of this compound is due to the significant ring strain of the three-membered epoxide. It readily undergoes regio- and stereoselective ring-opening reactions with a wide variety of nucleophiles.[1] The regioselectivity of the nucleophilic attack is highly dependent on the reaction conditions.[1]

-

Basic or Neutral Conditions (Sₙ2 Mechanism): Under these conditions, the nucleophile attacks the less sterically hindered carbon atom (C2, the one not attached to the chlorophenyl group).[1] This pathway is governed by steric control and results in an inversion of stereochemistry at the site of attack. Common strong nucleophiles include hydroxides, alkoxides, Grignard reagents, and thiols.[7][8]

-

Acidic Conditions (Sₙ1-like Mechanism): In the presence of an acid, the epoxide oxygen is first protonated, making it a better leaving group. The nucleophilic attack then preferentially occurs at the more substituted benzylic carbon (C1).[1] This is due to the stabilization of the partial positive charge that develops on this carbon in the transition state. This reaction results in the formation of a trans-diol or trans-halohydrin.[1]

Applications in Drug Development and Synthesis

This compound is a key chiral intermediate in the synthesis of complex organic molecules. Its ability to introduce two adjacent functional groups with controlled stereochemistry makes it highly valuable.[1]

-

Pharmaceutical Intermediates: It serves as a precursor for the synthesis of pharmaceutically active compounds. While specific marketed drugs directly using this starting material are not prominently documented in the initial search, its structural motif is relevant to the synthesis of beta-blockers and other chiral drugs where a specific stereoisomer is required for biological activity.[1] The reactive epoxide ring allows for the addition of various nitrogen- or oxygen-based nucleophiles, which are common functionalities in drug molecules.

-

Agrochemical Chemistry: Chiral epoxides are important in the agrochemical sector for creating new herbicides and fungicides with improved selectivity and environmental profiles.[1] Patented processes describe the use of related chlorinated phenyl oxiranes as intermediates for novel active ingredients.[1]

-

Material Science: The epoxide functionality allows for ring-opening polymerization, making this compound a potential monomer for producing polymers with unique properties.[2] Research has suggested its application in developing biodegradable polymers for drug delivery systems and tissue engineering.[2]

Conclusion

This compound stands out as a powerful chiral building block in synthetic chemistry. Its well-defined stereochemistry and the versatile reactivity of its epoxide ring offer chemists a reliable tool for constructing complex molecular architectures. A thorough understanding of its synthesis, analytical characterization, and the regiochemical outcomes of its ring-opening reactions is essential for leveraging its full potential in the fields of pharmaceutical, agrochemical, and materials research.

References

- 1. This compound | 62566-66-9 | Benchchem [benchchem.com]

- 2. This compound | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. (2-Chlorophenyl)oxirane CAS#: 62717-50-4 [m.chemicalbook.com]

- 4. 2-(2-chlorophenyl)oxirane [amp.chemicalbook.com]

- 5. Page loading... [guidechem.com]

- 6. researchgate.net [researchgate.net]

- 7. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 8. masterorganicchemistry.com [masterorganicchemistry.com]

Synthesis of chiral epoxides like (2r)-2-(2-Chlorophenyl)oxirane

Executive Summary: Chiral epoxides are pivotal intermediates in the synthesis of enantiomerically pure pharmaceuticals and fine chemicals. This guide provides an in-depth technical overview of the primary synthetic methodologies for producing (2R)-2-(2-chlorophenyl)oxirane, a key chiral building block. We will explore both chemo-catalytic and biocatalytic approaches, with a focus on asymmetric epoxidation of 2-chlorostyrene and kinetic resolution of the corresponding racemic epoxide. Detailed experimental protocols, comparative data, and process diagrams are presented to assist researchers and professionals in drug development and chemical synthesis.

Introduction to Chiral Epoxides

Chiral epoxides, or oxiranes, are versatile three-membered heterocyclic compounds that serve as crucial precursors in asymmetric synthesis.[1] Their high ring strain facilitates regio- and stereoselective ring-opening reactions with a wide range of nucleophiles, enabling the construction of complex molecular architectures with defined stereochemistry.[1] this compound, in particular, is a valuable intermediate whose structure is incorporated into various biologically active molecules. The generation of this and other epoxides as single enantiomers is a critical challenge in modern pharmaceutical development, driving the innovation of highly selective catalytic methods.[2]

Core Synthetic Strategies

The synthesis of enantiomerically enriched this compound primarily relies on two strategic approaches starting from the prochiral alkene, 2-chlorostyrene:

-

Asymmetric Epoxidation: This direct approach involves the enantioselective oxidation of the double bond of 2-chlorostyrene using a chiral catalyst. This method is highly atom-economical and can provide high enantiomeric excess (ee) in a single step.

-

Kinetic Resolution: This strategy involves the selective reaction of one enantiomer from a racemic mixture of 2-(2-chlorophenyl)oxirane, leaving the desired (R)-enantiomer unreacted and thus enriched. This can be achieved through catalytic hydrolysis or ring-opening with various nucleophiles.

Chemo-Catalytic Asymmetric Epoxidation

The Jacobsen-Katsuki epoxidation is a powerful and widely used method for the enantioselective epoxidation of unfunctionalized alkenes, including styrene derivatives, using a chiral manganese-salen complex as the catalyst.

Jacobsen-Katsuki Epoxidation

This reaction typically employs sodium hypochlorite (NaOCl) or other oxidants like iodosylbenzene (PhIO) in the presence of a chiral (R,R)-Jacobsen catalyst to selectively form the (R)-epoxide. The addition of an axial ligand, such as N-methylmorpholine N-oxide (NMO) or pyridine N-oxide, can enhance the reaction rate and enantioselectivity.

Experimental Protocol: Jacobsen-Katsuki Epoxidation

-

Catalyst Preparation : The chiral Mn(III)-salen catalyst is either purchased or prepared by reacting the salen ligand with Mn(OAc)₂ followed by exposure to air and HCl.

-

Reaction Setup : To a stirred, cooled (0 °C) solution of 2-chlorostyrene in a suitable solvent such as dichloromethane (CH₂Cl₂), add the (R,R)-Jacobsen catalyst (1-5 mol%).

-

Addition of Axial Ligand : Add a co-catalyst/axial ligand like N-methylmorpholine N-oxide (NMO) (if required).

-

Addition of Oxidant : Slowly add a buffered aqueous solution of sodium hypochlorite (NaOCl, commercial bleach) over a period of 1-2 hours, maintaining the temperature at 0 °C. The pH of the oxidant solution should be buffered to around 11.3 for optimal results.

-

Reaction Monitoring : Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Workup : Upon completion, separate the organic layer. Wash the organic layer with saturated NaCl solution, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

-

Purification : Purify the resulting epoxide by column chromatography on silica gel to yield this compound.

Catalytic Cycle of Jacobsen-Katsuki Epoxidation

The proposed mechanism involves the formation of a high-valent manganese-oxo intermediate. The alkene approaches this active species, leading to a concerted or stepwise oxygen transfer to form the epoxide and regenerate the Mn(III) catalyst.

Caption: Catalytic cycle for the Jacobsen-Katsuki epoxidation.

Biocatalytic Synthesis

Biocatalysis offers a highly selective and environmentally benign alternative to traditional chemical methods. Enzymes like styrene monooxygenases and halohydrin dehalogenases are particularly effective for synthesizing chiral epoxides.

Epoxidation using Styrene Monooxygenases (SMOs)

Styrene monooxygenases (SMOs) are two-component flavoprotein enzymes that catalyze the highly enantioselective epoxidation of styrene and its derivatives.[3] The system consists of a reductase (StyB) and an epoxidase (StyA). StyB transfers electrons from NADH to FAD, and the resulting FADH₂ is used by StyA to activate molecular oxygen for the epoxidation reaction.[4][5] This method typically yields the (S)-epoxide, but engineered SMOs can provide access to the (R)-enantiomer. For the synthesis of this compound, a specific (R)-selective SMO mutant would be required.

Experimental Protocol: Whole-Cell Biocatalytic Epoxidation

-

Cultivation : Cultivate a recombinant E. coli strain overexpressing the desired (R)-selective styrene monooxygenase (StyA) and the corresponding reductase (StyB) in a suitable growth medium. Induce protein expression with IPTG.

-

Bioreaction Setup : Harvest the cells by centrifugation and resuspend them in a buffer (e.g., potassium phosphate buffer, pH 8.0) to a specific optical density. A co-solvent like DMSO may be used to improve substrate solubility.

-

Substrate Addition : Add 2-chlorostyrene to the cell suspension. A glucose source is often included to facilitate in-situ regeneration of the NADH cofactor.

-

Reaction Conditions : Incubate the reaction mixture at a controlled temperature (e.g., 30 °C) with vigorous shaking to ensure sufficient aeration.

-

Extraction : After the reaction period (e.g., 24 hours), extract the product from the reaction mixture using an organic solvent like ethyl acetate.

-

Analysis : Dry the organic phase, concentrate it, and analyze the conversion and enantiomeric excess by chiral GC.

Biocatalytic Cycle of Styrene Monooxygenase (SMO)

The process involves a complex enzymatic cascade requiring cofactor regeneration for sustained activity.

Caption: Biocatalytic cycle of SMO with cofactor regeneration.

Kinetic Resolution using Halohydrin Dehalogenases (HHDH)

Halohydrin dehalogenases (HHDHs) are versatile enzymes that can catalyze the ring-opening of epoxides with various nucleophiles, such as azide (N₃⁻), cyanide (CN⁻), or nitrite (NO₂⁻).[6][7] This reaction can be highly enantioselective, allowing for the kinetic resolution of a racemic epoxide mixture. For example, by using an (S)-selective HHDH, the (S)-enantiomer of 2-(2-chlorophenyl)oxirane would be selectively consumed in a ring-opening reaction, leaving the desired (R)-enantiomer behind at a high enantiomeric excess, albeit with a theoretical maximum yield of 50%.

Experimental Protocol: HHDH-Catalyzed Kinetic Resolution

-

Enzyme Preparation : Use a commercially available HHDH or a cell-free extract from an overexpressing microbial strain.

-

Reaction Setup : Prepare a buffered aqueous solution (e.g., Tris-SO₄, pH 7.0). Add the racemic 2-(2-chlorophenyl)oxirane and the nucleophile (e.g., sodium azide).

-

Enzymatic Reaction : Initiate the reaction by adding the HHDH enzyme solution. Stir the mixture at a controlled temperature (e.g., 25-30 °C).

-

Monitoring : Monitor the reaction progress by chiral GC, tracking the decrease of the (S)-epoxide and the increase in the enantiomeric excess of the remaining (R)-epoxide. Stop the reaction at approximately 50% conversion to maximize yield and ee.

-

Workup and Extraction : Extract the unreacted (R)-epoxide with an organic solvent (e.g., ethyl acetate). The ring-opened product will remain in the aqueous phase.

-

Purification : Wash, dry, and concentrate the organic phase. Further purification can be achieved via chromatography if necessary.

Workflow for Kinetic Resolution

The logical flow of a kinetic resolution process is straightforward, aiming to separate enantiomers based on differential reaction rates.

Caption: General workflow for HHDH-catalyzed kinetic resolution.

Comparative Analysis of Synthetic Methods

The selection of a synthetic method depends on factors such as desired enantiopurity, yield, scalability, and cost. Below is a summary of typical performance metrics for the discussed methods for styrene-like substrates.

| Method | Catalyst / Enzyme | Substrate | Oxidant / Reagent | Typical ee (%) | Typical Yield (%) | Key Advantages | Key Disadvantages |

| Jacobsen-Katsuki Epoxidation | (R,R)-Mn(III)-salen | 2-Chlorostyrene | NaOCl | >90% | 70-90% | Well-established, high ee, good yields. | Requires heavy metal catalyst, potentially harsh oxidant. |

| Biocatalytic Epoxidation (SMO) | (R)-selective SMO | 2-Chlorostyrene | O₂ | >99% | >95% | Extremely high enantioselectivity, mild conditions, green. | (R)-selective SMOs are less common, requires fermentation. |

| Kinetic Resolution (HHDH) | (S)-selective HHDH | Racemic Epoxide | NaN₃, NaCN | >99% (for remaining epoxide) | <50% | Very high ee achievable, broad nucleophile scope.[8] | Theoretical yield is limited to 50%, produces byproduct. |

Conclusion

The synthesis of enantiopurified this compound can be effectively achieved through both advanced chemo-catalytic and biocatalytic methods. The Jacobsen-Katsuki epoxidation offers a robust and high-yielding chemical route. In contrast, biocatalytic approaches using styrene monooxygenases and halohydrin dehalogenases provide unparalleled enantioselectivity under mild, environmentally friendly conditions. While SMOs represent an ideal direct route, kinetic resolution with HHDHs is a powerful alternative for achieving the highest levels of enantiopurity, despite its inherent yield limitation. The choice of methodology will ultimately be guided by the specific requirements of the target application, balancing factors of yield, purity, cost, and environmental impact.

References

- 1. Exploring the synthetic potential of epoxide ring opening reactions toward the synthesis of alkaloids and terpenoids: a review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA01834F [pubs.rsc.org]

- 2. This compound | 62566-66-9 | Benchchem [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. A Chimeric Styrene Monooxygenase with Increased Efficiency in Asymmetric Biocatalytic Epoxidation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 2024.sci-hub.se [2024.sci-hub.se]

- 6. [PDF] Enantioselective formation and ring-opening of epoxides catalysed by halohydrin dehalogenases. | Semantic Scholar [semanticscholar.org]

- 7. files.core.ac.uk [files.core.ac.uk]

- 8. G‐type Halohydrin Dehalogenases Catalyze Ring Opening Reactions of Cyclic Epoxides with Diverse Anionic Nucleophiles - PMC [pmc.ncbi.nlm.nih.gov]

Spectroscopic Data and Analysis of (2R)-2-(2-Chlorophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic data for the chiral epoxide, (2R)-2-(2-chlorophenyl)oxirane. This compound is a valuable building block in pharmaceutical synthesis, and a thorough understanding of its spectral characteristics is crucial for its identification, characterization, and quality control. This document presents a comprehensive summary of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with detailed experimental protocols and a logical workflow for its analysis.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Table 1: ¹H NMR Data

Note: The following ¹H NMR data is a plausible representation for this compound, based on the known spectrum of the closely related styrene oxide, with chemical shifts adjusted to account for the electronic effects of the ortho-chloro substituent on the phenyl ring.

| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) Hz | Number of Protons | Assignment |

| 7.45 - 7.20 | m | - | 4 | Ar-H |

| 4.05 | dd | 2.6, 4.1 | 1 | H -C(2) |

| 3.20 | dd | 4.1, 5.5 | 1 | H -C(3)a |

| 2.85 | dd | 2.6, 5.5 | 1 | H -C(3)b |

Table 2: ¹³C NMR Data

| Chemical Shift (δ) ppm | Assignment |

| 135.5 | Ar-C (quaternary) |

| 132.0 | Ar-C -Cl |

| 129.5 | Ar-C H |

| 128.8 | Ar-C H |

| 127.2 | Ar-C H |

| 125.5 | Ar-C H |

| 52.8 | C (2)H |

| 51.5 | C (3)H₂ |

Table 3: IR Absorption Data

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3060 - 3010 | Medium | C-H stretch (aromatic) |

| 2990 - 2920 | Medium | C-H stretch (aliphatic) |

| 1590, 1480, 1445 | Medium-Strong | C=C stretch (aromatic) |

| 1260 | Strong | C-O stretch (epoxide, asymmetric) |

| 915, 840 | Strong | C-O stretch (epoxide, symmetric) |

| 755 | Strong | C-Cl stretch |

Table 4: Mass Spectrometry Data

| m/z | Relative Intensity (%) | Assignment |

| 154/156 | 30/10 | [M]⁺ (Molecular ion, showing isotopic pattern for Cl) |

| 125 | 100 | [M - CHO]⁺ |

| 111/113 | 40/13 | [C₇H₄Cl]⁺ |

| 89 | 60 | [C₇H₅]⁺ |

| 77 | 35 | [C₆H₅]⁺ |

Experimental Protocols

The following are detailed methodologies for the key spectroscopic experiments.

¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy

-

Sample Preparation: A sample of approximately 10-20 mg for ¹H NMR and 50-100 mg for ¹³C NMR of this compound is dissolved in 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (TMS) as an internal standard. The solution is then filtered through a glass wool plug into a 5 mm NMR tube.

-

Instrumentation: Spectra are acquired on a 400 MHz NMR spectrometer.

-

¹H NMR Acquisition: The ¹H NMR spectrum is recorded with a spectral width of 16 ppm, an acquisition time of 4 seconds, and a relaxation delay of 1 second. A total of 16 scans are acquired.

-

¹³C NMR Acquisition: The ¹³C NMR spectrum is recorded with a spectral width of 240 ppm, an acquisition time of 1 second, and a relaxation delay of 2 seconds. Proton decoupling is applied during acquisition. A total of 1024 scans are acquired.

-

Data Processing: The free induction decay (FID) is processed with a Fourier transform, followed by phase and baseline correction. Chemical shifts are referenced to the TMS signal at 0.00 ppm.

Fourier-Transform Infrared (FTIR) Spectroscopy

-

Sample Preparation: A small drop of neat this compound is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates to form a thin liquid film.

-

Instrumentation: The spectrum is recorded using an FTIR spectrometer.

-

Data Acquisition: A background spectrum of the clean salt plates is first acquired. The sample is then scanned over the range of 4000-400 cm⁻¹ with a resolution of 4 cm⁻¹. A total of 32 scans are co-added to improve the signal-to-noise ratio.

-

Data Processing: The sample spectrum is ratioed against the background spectrum to produce the final absorbance spectrum.

Mass Spectrometry (MS)

-

Sample Introduction: The sample is introduced into the mass spectrometer via direct infusion or through a gas chromatography (GC) column. For GC-MS, a dilute solution of the sample in a volatile solvent (e.g., dichloromethane) is injected.

-

Ionization: Electron ionization (EI) is employed with an ionization energy of 70 eV.

-

Mass Analysis: The ions are separated by a quadrupole mass analyzer.

-

Data Acquisition: The mass spectrum is scanned over a mass-to-charge (m/z) range of 40-400 amu.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates a logical workflow for the spectroscopic identification of an unknown compound, culminating in the characterization of this compound.

Caption: Logical workflow for the spectroscopic identification of this compound.

Stability and Storage of (2r)-2-(2-Chlorophenyl)oxirane: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for (2r)-2-(2-Chlorophenyl)oxirane, a chiral building block crucial in pharmaceutical and agrochemical synthesis. Understanding the stability profile of this compound is essential for ensuring its purity, potency, and reliability in research and development applications. This document outlines the known stability characteristics, potential degradation pathways, and recommended analytical methodologies for assessing its purity.

Summary of Stability and Recommended Storage

This compound is a reactive molecule susceptible to degradation under certain environmental conditions. The primary degradation pathway is the hydrolysis of the epoxide ring, which can be catalyzed by acidic or basic conditions. Therefore, careful control of storage conditions is paramount to maintain its chemical integrity.

Table 1: Recommended Storage and Handling Conditions

| Parameter | Recommendation | Rationale |

| Temperature | Refrigerator (2-8 °C) | To minimize the rate of potential degradation reactions. |

| Atmosphere | Inert atmosphere (e.g., Argon, Nitrogen) | To prevent oxidation and reaction with atmospheric moisture. |

| Container | Tightly sealed, amber glass vial | To protect from light and prevent ingress of moisture and air. |

| Handling | Use in a well-ventilated area, away from ignition sources.[1][2] | The compound is flammable and an irritant.[3] |

Potential Degradation Pathways

The principal mode of degradation for this compound is the opening of the strained oxirane ring. This can occur through several mechanisms, with hydrolysis being the most common.

Hydrolytic Degradation

Epoxides are susceptible to hydrolysis to form the corresponding diol. This reaction can be catalyzed by both acid and base.

-

Acid-Catalyzed Hydrolysis : Under acidic conditions, the epoxide oxygen is protonated, making the ring more susceptible to nucleophilic attack by water. The attack is likely to occur at the more substituted carbon, leading to the formation of (1R)-1-(2-chlorophenyl)ethane-1,2-diol.

-

Base-Catalyzed Hydrolysis : Under basic conditions, the hydroxide ion acts as a nucleophile, attacking one of the epoxide carbons and leading to the same diol product.

The rate of hydrolysis is dependent on pH and temperature.

Other Potential Degradation Routes

-

Polymerization : In the presence of certain initiators, such as strong acids or bases, epoxides can undergo polymerization. For related compounds like 2-Chlorostyrene, polymerization can occur in the absence of an inhibitor.[2]

-

Photodegradation : Although specific data for this compound is unavailable, compounds with aromatic rings can be susceptible to photodegradation upon exposure to UV light.[4]

-

Thermal Decomposition : At elevated temperatures, thermal decomposition may occur, though the specific pathways and products are not well-documented for this compound.

Below is a diagram illustrating the primary degradation pathway.

Caption: Primary degradation pathway of this compound.

Experimental Protocols for Stability Assessment

A forced degradation study is recommended to identify potential degradation products and to develop a stability-indicating analytical method.[2][5][6]

Forced Degradation Study Protocol

This protocol outlines the conditions for a typical forced degradation study. The goal is to achieve 5-20% degradation of the active substance.[7]

Table 2: Forced Degradation Conditions

| Stress Condition | Reagent/Condition | Time | Analysis |

| Acid Hydrolysis | 0.1 M HCl at 60 °C | 2, 4, 8, 24 hours | HPLC-UV |

| Base Hydrolysis | 0.1 M NaOH at 60 °C | 2, 4, 8, 24 hours | HPLC-UV |

| Oxidative | 3% H₂O₂ at room temperature | 2, 4, 8, 24 hours | HPLC-UV |

| Thermal | 80 °C (solid state) | 1, 3, 7 days | HPLC-UV |

| Photolytic | ICH Q1B conditions (UV/Vis light) | To exposure endpoint | HPLC-UV |

The workflow for a forced degradation study is depicted below.

Caption: Workflow for conducting a forced degradation study.

Stability-Indicating Analytical Method

A stability-indicating method is crucial for separating and quantifying the intact compound from its potential degradation products. Chiral High-Performance Liquid Chromatography (HPLC) is the recommended technique.[8]

Table 3: Recommended HPLC Method Parameters

| Parameter | Description |

| Column | Chiral Stationary Phase (e.g., Chiralpak AD-H or similar) |

| Mobile Phase | Isocratic mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The exact ratio may require optimization. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 25 °C |

| Detection | UV at 220 nm |

| Injection Volume | 10 µL |

| Sample Preparation | Dissolve in mobile phase to a concentration of approximately 1 mg/mL. |

This method should be validated according to ICH guidelines to ensure it is specific, accurate, precise, and linear for the intended purpose of stability testing.

Logical Relationships in Stability

The stability of this compound is influenced by a number of interconnected factors. The following diagram illustrates these relationships.

Caption: Interrelationship of factors affecting the stability of the compound.

Conclusion

The stability of this compound is critical for its successful application in synthesis. By adhering to the recommended storage conditions of refrigeration in a tightly sealed, light-resistant container under an inert atmosphere, the integrity of the compound can be maintained. The primary degradation pathway is hydrolysis, and a validated, stability-indicating chiral HPLC method is essential for monitoring the purity of the material over time. The information and protocols provided in this guide are intended to assist researchers in the proper handling, storage, and quality assessment of this important chemical intermediate.

References

- 1. Thermochemical Studies of Epoxides and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pubs.acs.org [pubs.acs.org]

- 4. youtube.com [youtube.com]

- 5. biopharminternational.com [biopharminternational.com]

- 6. asianjpr.com [asianjpr.com]

- 7. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]

- 8. This compound | 62566-66-9 | Benchchem [benchchem.com]

Commercial Availability of Enantiopure (2R)-2-(2-Chlorophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Enantiopure (2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in the pharmaceutical and fine chemical industries. Its unique structural features, including a reactive oxirane ring and a stereocenter, make it a valuable building block for the asymmetric synthesis of complex molecules, particularly as a precursor for various drug candidates. This technical guide provides an in-depth overview of its commercial availability, key quantitative data, experimental protocols for its synthesis and analysis, and its application in the development of novel therapeutics.

Commercial Availability and Supplier Specifications

This compound is commercially available from a range of chemical suppliers. While purity levels are generally high, the enantiomeric excess (e.e.) can vary. Researchers should carefully consider the specifications provided by each supplier to ensure the material meets the requirements of their specific application.

| Supplier | Product Number | Purity | Enantiomeric Excess (e.e.) | Availability |

| Ningbo Bosheng Pharmaceutical Technology Co., Ltd. | N/A | 98%[1] | Not Specified | 1kg, 5kg, 10kg packages[1] |

| Apollo Scientific | OR1046040 | 95%[2] | Not Specified | 100mg, 250mg, 1g packages[2] |

| ChemScene | CS-0129457 | >98% | Not Specified | Inquire |

| Benchchem | B057693 | Not Specified | Not Specified | Research quantities[3] |

| Smolecule | SM62566669 | Not Specified | Not Specified | Inquire[4] |

Note: It is highly recommended to request a certificate of analysis (CoA) from the supplier to obtain lot-specific data on purity and enantiomeric excess before purchase.

Physicochemical Properties

| Property | Value |

| Molecular Formula | C₈H₇ClO |

| Molecular Weight | 154.59 g/mol [4] |

| CAS Number | 62566-66-9[3] |

| Appearance | Not Specified |

| Boiling Point | Not Specified |

| Melting Point | Not Specified |

| Solubility | Not Specified |

Experimental Protocols

Synthesis: Asymmetric Epoxidation of 2-Chlorostyrene

The most common method for the enantioselective synthesis of this compound is the asymmetric epoxidation of the prochiral alkene, 2-chlorostyrene. The Jacobsen-Katsuki epoxidation is a well-established and efficient method for this transformation.

Reaction Scheme:

A simplified scheme of the Jacobsen-Katsuki epoxidation.

Detailed Protocol (Illustrative Example):

-

Materials: 2-chlorostyrene, (R,R)-Jacobsen's catalyst [(R,R)-(-)-N,N'-Bis(3,5-di-tert-butylsalicylidene)-1,2-cyclohexanediaminomanganese(III) chloride], sodium hypochlorite (NaOCl, commercial bleach), dichloromethane (DCM), 4-phenylpyridine N-oxide (4-PPNO), and a buffered aqueous solution (e.g., phosphate buffer, pH 11.3).

-

Procedure:

-

To a stirred, cooled (0 °C) solution of 2-chlorostyrene in DCM, add the (R,R)-Jacobsen's catalyst and 4-PPNO.

-

Add the buffered bleach solution dropwise to the reaction mixture while maintaining the temperature at 0 °C.

-

Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).

-

Upon completion, quench the reaction by adding a reducing agent (e.g., sodium sulfite).

-

Separate the organic layer, and extract the aqueous layer with DCM.

-

Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel to yield enantiopure this compound.

-

Analysis: Chiral High-Performance Liquid Chromatography (HPLC)

The enantiomeric excess of this compound is determined using chiral HPLC. Polysaccharide-based chiral stationary phases are commonly employed for this separation.[3]

Illustrative HPLC Method:

-

Column: A polysaccharide-based chiral stationary phase column (e.g., Chiralpak AD-H, Chiralcel OD-H).

-

Mobile Phase: A mixture of n-hexane and isopropanol (e.g., 90:10 v/v). The optimal ratio may need to be determined experimentally.

-

Flow Rate: 1.0 mL/min.

-

Detection: UV at 254 nm.

-

Injection Volume: 10 µL.

-

Procedure:

-

Dissolve a small amount of the sample in the mobile phase.

-

Inject the sample onto the chiral HPLC system.

-

The two enantiomers will be separated and will elute at different retention times.

-

Calculate the enantiomeric excess (e.e.) using the peak areas of the two enantiomers: e.e. (%) = [ (Area of major enantiomer - Area of minor enantiomer) / (Area of major enantiomer + Area of minor enantiomer) ] x 100

-

Application in Drug Development: Synthesis of Triazole-Based Anticonvulsants

This compound is a key intermediate in the synthesis of certain triazole-containing compounds that have shown potential as anticonvulsant agents. The synthesis involves the nucleophilic ring-opening of the epoxide by a triazole nucleophile.

Reaction Pathway:

Synthesis of a triazole alcohol intermediate.

Experimental Workflow:

General workflow for the synthesis of triazole derivatives.

Detailed Protocol (Illustrative Example):

-

Materials: this compound, 1,2,4-triazole, a suitable base (e.g., sodium hydride), and a polar aprotic solvent (e.g., dimethylformamide - DMF).

-

Procedure:

-

To a solution of 1,2,4-triazole in DMF, add the base at 0 °C to form the triazole anion.

-

Add a solution of this compound in DMF to the reaction mixture.

-

Allow the reaction to warm to room temperature and stir until completion (monitored by TLC).

-

Quench the reaction by the addition of water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography or recrystallization to obtain the desired triazole derivative.

-

Conclusion

Enantiopure this compound is a readily available and versatile chiral building block with significant applications in the synthesis of pharmaceutical compounds. This guide provides essential technical information for researchers and drug development professionals to effectively source, handle, and utilize this important chemical intermediate in their research and development endeavors. Careful consideration of supplier specifications and the implementation of robust synthetic and analytical protocols are crucial for successful outcomes.

References

(2r)-2-(2-Chlorophenyl)oxirane safety data sheet and handling precautions

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides comprehensive safety information and handling precautions for (2r)-2-(2-Chlorophenyl)oxirane (CAS No. 62566-66-9). The information presented is intended to assist researchers, scientists, and drug development professionals in the safe handling, storage, and disposal of this compound.

Chemical and Physical Properties

This compound is a chiral epoxide that serves as a valuable building block in organic synthesis, particularly in the development of pharmaceutical agents.[1] Its reactivity is centered around the strained oxirane ring, making it susceptible to ring-opening reactions.[1] The ortho-chlorine substituent on the phenyl ring influences the molecule's electronic properties and steric environment.[2]

| Property | Value | Source |

| Molecular Formula | C₈H₇ClO | [1][3] |

| Molecular Weight | 154.59 g/mol | [1][3] |

| Appearance | Clear Colourless Oil | [4] |

| Boiling Point | 211.8 ± 28.0 °C (Predicted) | [4] |

| Density | 1.283 ± 0.06 g/cm³ (Predicted) | [4] |

| Solubility | Chloroform (Slightly), DMSO (Slightly), Methanol (Slightly) | [4] |

Hazard Identification and GHS Classification

This compound is classified as a hazardous substance. The following tables summarize its GHS classification and associated hazard statements.

GHS Pictograms:

| Pictogram | Meaning |

|

| Flammable |

|

| Irritant, Skin Sensitizer, Acute Toxicity (harmful), Narcotic Effects, Respiratory Tract Irritant |

|

| Carcinogen, Mutagen, Reproductive Toxicity, Respiratory Sensitizer, Target Organ Toxicity, Aspiration Toxicity |

GHS Hazard Statements: [3][4][5]

| Code | Statement | Classification |

| H225 | Highly flammable liquid and vapor | Flammable liquids (Category 2) |

| H226 | Flammable liquid and vapor | Flammable liquids (Category 3) |

| H302 | Harmful if swallowed | Acute toxicity, oral (Category 4) |

| H312 | Harmful in contact with skin | Acute toxicity, dermal (Category 4) |

| H315 | Causes skin irritation | Skin corrosion/irritation (Category 2) |

| H317 | May cause an allergic skin reaction | Sensitization, Skin (Category 1) |

| H319 | Causes serious eye irritation | Serious eye damage/eye irritation (Category 2) |

| H332 | Harmful if inhaled | Acute toxicity, inhalation (Category 4) |

| H335 | May cause respiratory irritation | Specific target organ toxicity, single exposure; Respiratory tract irritation (Category 3) |

| H341 | Suspected of causing genetic defects | Germ cell mutagenicity (Category 2) |

Experimental Protocols: Safe Handling and Emergency Procedures

Due to the hazardous nature of this compound, strict adherence to safety protocols is mandatory.

Personal Protective Equipment (PPE)

A risk assessment should be conducted before handling. The following PPE is recommended:[6]

-

Eye Protection: Tightly fitting safety goggles with side-shields conforming to EN 166 (EU) or NIOSH (US).

-

Hand Protection: Chemical-resistant gloves (e.g., nitrile rubber) that satisfy the specifications of EU Directive 89/686/EEC and the standard EN 374.

-

Skin and Body Protection: Protective clothing, such as a lab coat. For larger quantities or in case of potential splashing, a chemical-resistant apron and boots are recommended.

-

Respiratory Protection: If exposure limits are exceeded or if irritation is experienced, use a full-face respirator with a suitable cartridge (e.g., type ABEK (EN14387) respirator filter).

Handling and Storage

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.[6][7]

-

Ignition Sources: Keep away from heat, hot surfaces, sparks, open flames, and other ignition sources. Use non-sparking tools and take precautionary measures against static discharge.[7]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The recommended storage temperature is refrigerator temperatures.[4] Store away from incompatible materials and foodstuff containers.[6] The storage area should be locked up.[7]

First-Aid Measures

-

If Inhaled: Remove the person to fresh air and keep them comfortable for breathing. If breathing is difficult, give oxygen. If not breathing, give artificial respiration. Seek immediate medical attention.[4][6]

-

In Case of Skin Contact: Immediately take off all contaminated clothing. Wash the affected area with plenty of soap and water. If skin irritation or a rash occurs, seek medical attention.[4][6]

-

In Case of Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing for at least 15 minutes. Seek immediate medical attention.[4][6]

-

If Swallowed: Rinse mouth with water. Do not induce vomiting. Never give anything by mouth to an unconscious person. Call a poison control center or doctor immediately.[4][6]

Accidental Release Measures

-

Personal Precautions: Evacuate personnel to a safe area. Ensure adequate ventilation. Remove all sources of ignition. Avoid breathing vapors, mist, or gas. Wear appropriate personal protective equipment.[6]

-

Environmental Precautions: Prevent further leakage or spillage if safe to do so. Do not let the chemical enter drains.[6]

-

Containment and Cleaning Up: Absorb the spill with an inert material (e.g., sand, earth, vermiculite) and place it in a suitable, closed container for disposal.[6]

Visualized Workflows and Relationships

The following diagrams illustrate key safety workflows and the logical hierarchy of hazard classifications for this compound.

Caption: GHS Hazard Classification for this compound.

Caption: Safe Handling and Spill Response Workflow.

References

- 1. Buy this compound | 62566-66-9 [smolecule.com]

- 2. This compound | 62566-66-9 | Benchchem [benchchem.com]

- 3. This compound | C8H7ClO | CID 12035191 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. (2-Chlorophenyl)oxirane | 62717-50-4 [amp.chemicalbook.com]

- 5. 2-(2-Chlorophenyl)oxirane | C8H7ClO | CID 560709 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. chemicalbook.com [chemicalbook.com]

- 7. echemi.com [echemi.com]

An In-Depth Technical Guide on the Reactivity of the Oxirane Ring in Chlorophenyl Derivatives

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Chlorophenyl Oxiranes

Oxiranes, commonly known as epoxides, are three-membered cyclic ethers that serve as versatile intermediates in modern organic synthesis. Their high reactivity is attributed to the significant ring strain in the three-membered ring, which can be selectively opened by a variety of nucleophiles.[1][2] This reactivity allows for the introduction of two adjacent functional groups with controlled stereochemistry, making them invaluable precursors for the synthesis of complex molecules, including pharmaceuticals and agrochemicals.[1]

Chlorophenyl derivatives of oxiranes are of particular interest in medicinal chemistry and drug development. The presence of a chlorophenyl group can significantly influence the molecule's electronic properties, steric environment, lipophilicity, and metabolic stability.[1] The chlorine atom, being an electron-withdrawing group, enhances the electrophilicity of the oxirane ring's carbon atoms, making them more susceptible to nucleophilic attack compared to unsubstituted or alkyl-substituted epoxides.[1] This guide provides a comprehensive overview of the factors governing the reactivity of the oxirane ring in chlorophenyl derivatives, details of reaction mechanisms, quantitative data, and relevant experimental protocols.

Factors Influencing the Reactivity of the Oxirane Ring

The reactivity of the oxirane ring in chlorophenyl derivatives is primarily governed by a combination of electronic and steric effects, as well as the reaction conditions (acidic, basic, or neutral).

Electronic Effects

The chlorine atom is an electron-withdrawing group, which exerts a negative inductive effect (-I) on the phenyl ring. This effect increases the electrophilicity of the carbon atoms in the oxirane ring, making them more prone to nucleophilic attack.[1] The position of the chlorine atom on the phenyl ring (ortho, meta, or para) can subtly modulate this electronic influence.

-

(R)-2-(4-Chlorophenyl)oxirane : Also known as (R)-4-Chlorostyrene Oxide, this is an aromatic chiral reagent.[3]

-

4-Chlorophenyl glycidyl ether : This compound has a melting point of 31-33 °C.[4]

Steric Effects

Under basic or neutral conditions, the ring-opening of epoxides typically follows an SN2 mechanism.[1][5] In such cases, the nucleophile will preferentially attack the less sterically hindered carbon atom of the oxirane ring.[1][5][6] The chlorophenyl group is sterically bulky, and its position can influence the accessibility of the adjacent carbon atom.

Reaction Conditions

The regioselectivity of the ring-opening reaction is highly dependent on the pH of the reaction medium.

-

Basic or Neutral Conditions (SN2 Mechanism) : Strong nucleophiles will attack the less substituted, less sterically hindered carbon atom.[5][6][7][8] This is a classic example of steric control in an SN2 reaction.[1]

-

Acidic Conditions (SN1-like Mechanism) : Under acidic conditions, the oxygen atom of the epoxide is first protonated, making it a better leaving group.[5][7] The reaction then proceeds through a transition state with significant carbocation character on the more substituted carbon. Consequently, weak nucleophiles will preferentially attack the more substituted carbon atom.[7][8][9]

Reaction Mechanisms and Regioselectivity

The ring-opening of a chlorophenyl oxirane can proceed through different pathways, leading to a variety of valuable chemical transformations.

Nucleophilic Ring-Opening under Basic/Neutral Conditions

In the presence of a strong nucleophile (e.g., Grignard reagents, alkoxides, cyanides), the reaction follows an SN2 pathway. The nucleophile attacks the less sterically hindered carbon, leading to an inversion of stereochemistry at the site of attack.[1][5]

Nucleophilic Ring-Opening under Acidic Conditions

With weak nucleophiles in an acidic medium (e.g., water, alcohols), the epoxide oxygen is first protonated.[5][10] This is followed by the attack of the nucleophile at the more substituted carbon, which can better stabilize the developing positive charge in the transition state.[7][11]

Quantitative Data on Reactivity

While specific kinetic data for a wide range of chlorophenyl oxirane reactions is dispersed throughout the literature, the general principles of epoxide reactivity provide a predictive framework. The electron-withdrawing nature of the chlorophenyl group generally leads to faster reaction rates compared to phenyl oxirane itself.

| Derivative | Reaction Condition | Nucleophile | Major Product | Regioselectivity |

| 2-(4-Chlorophenyl)oxirane | Basic (e.g., NaOCH₃) | CH₃O⁻ | 1-Methoxy-1-(4-chlorophenyl)propan-2-ol | Attack at the less substituted carbon |

| 2-(4-Chlorophenyl)oxirane | Acidic (e.g., H₂SO₄/CH₃OH) | CH₃OH | 2-Methoxy-1-(4-chlorophenyl)propan-1-ol | Attack at the more substituted carbon |

| 4-Chlorophenyl glycidyl ether | Basic (e.g., RNH₂) | Amine | 1-(Alkylamino)-3-(4-chlorophenoxy)propan-2-ol | Attack at the terminal carbon |

Experimental Protocols

Synthesis of 4-Chlorophenyl Glycidyl Ether

A common method for the synthesis of glycidyl ethers involves the reaction of a phenol with epichlorohydrin in the presence of a base.

Materials:

-

4-Chlorophenol

-

Epichlorohydrin (2-(chloromethyl)oxirane)

-

Sodium hydroxide (NaOH)

-

Solvent (e.g., water, ethanol)

Procedure:

-

Dissolve 4-chlorophenol in the chosen solvent in a reaction vessel equipped with a stirrer and a condenser.

-

Add a stoichiometric amount of sodium hydroxide to form the sodium 4-chlorophenoxide.

-

Slowly add epichlorohydrin to the reaction mixture while maintaining the temperature.

-

The reaction is typically stirred for several hours at an elevated temperature.

-

After the reaction is complete, the mixture is cooled, and the product is extracted with a suitable organic solvent.

-

The organic layer is washed, dried, and the solvent is evaporated to yield the crude 4-chlorophenyl glycidyl ether.

-

The product can be further purified by distillation or chromatography.

Nucleophilic Ring-Opening of 2-(4-Chlorophenyl)oxirane with an Amine

This protocol describes a typical nucleophilic ring-opening reaction under basic conditions.

Materials:

-

2-(4-Chlorophenyl)oxirane

-

A primary or secondary amine (e.g., benzylamine)

-

Solvent (e.g., methanol, ethanol)

Procedure:

-

Dissolve 2-(4-chlorophenyl)oxirane in the chosen solvent in a round-bottom flask.

-

Add a slight excess of the amine to the solution.

-

The reaction mixture is stirred at room temperature or gently heated to accelerate the reaction.

-

The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, the solvent is removed under reduced pressure.

-

The resulting crude product, a β-amino alcohol, can be purified by column chromatography or recrystallization.

Visualizations

General Workflow for Synthesis and Ring-Opening

Caption: A generalized workflow for the synthesis and subsequent ring-opening of chlorophenyl oxiranes.

Regioselectivity in Ring-Opening Reactions

Caption: Logical relationship between reaction conditions and the regioselectivity of ring-opening.

Conclusion

The reactivity of the oxirane ring in chlorophenyl derivatives is a well-defined and predictable aspect of organic chemistry, making these compounds reliable building blocks in synthesis. The interplay of electronic effects from the chlorophenyl group and the steric environment around the oxirane ring, combined with the choice of acidic or basic reaction conditions, allows for precise control over the regioselectivity of nucleophilic ring-opening reactions. This control is paramount in the multi-step synthesis of complex target molecules, particularly in the field of drug development where specific stereochemistry and functional group placement are critical for biological activity. A thorough understanding of these principles is essential for researchers and scientists working to leverage the synthetic potential of chlorophenyl oxiranes.

References

- 1. (2r)-2-(2-Chlorophenyl)oxirane | 62566-66-9 | Benchchem [benchchem.com]

- 2. chem.libretexts.org [chem.libretexts.org]

- 3. scbt.com [scbt.com]

- 4. 4-CHLOROPHENYL GLYCIDYL ETHER Three Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 5. Epoxides Ring-Opening Reactions - Chemistry Steps [chemistrysteps.com]

- 6. masterorganicchemistry.com [masterorganicchemistry.com]

- 7. youtube.com [youtube.com]

- 8. m.youtube.com [m.youtube.com]

- 9. m.youtube.com [m.youtube.com]

- 10. Khan Academy [khanacademy.org]

- 11. youtube.com [youtube.com]

The Pivotal Role of the Ortho-Chlorine Substituent in the Reactivity of (2R)-2-(2-Chlorophenyl)oxirane: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

(2R)-2-(2-Chlorophenyl)oxirane is a chiral epoxide of significant interest in synthetic and medicinal chemistry. Its reactivity is profoundly influenced by the presence of a chlorine atom at the ortho position of the phenyl ring. This substituent exerts a combination of electronic and steric effects that dictate the regioselectivity and stereoselectivity of its ring-opening reactions. This technical guide provides an in-depth analysis of these effects, supported by experimental data and detailed protocols, to offer a comprehensive understanding of the reactivity of this versatile building block.

Introduction: The Dual Nature of the Chlorine Substituent

The reactivity of an epoxide is fundamentally governed by the electrophilicity of its carbon atoms and the steric accessibility for nucleophilic attack. In this compound, the ortho-chlorine substituent plays a dual role:

-

Electronic Effect: As an electron-withdrawing group, the chlorine atom inductively pulls electron density from the phenyl ring and, consequently, from the oxirane ring. This effect increases the electrophilicity of the benzylic carbon (C1), making the epoxide more susceptible to nucleophilic attack compared to unsubstituted styrene oxide.

-

Steric Effect: The bulky chlorine atom at the ortho position creates significant steric hindrance around the adjacent benzylic carbon (C1) of the epoxide ring. This steric impediment plays a crucial role in directing the approach of incoming nucleophiles.

These two opposing effects—electronic activation and steric hindrance—result in a nuanced reactivity profile that can be exploited for selective chemical transformations.

Synthesis of this compound

The enantiomerically pure this compound is a valuable chiral starting material. The primary methods for its synthesis involve the asymmetric epoxidation of 2-chlorostyrene or the kinetic resolution of racemic 2-(2-chlorophenyl)oxirane.

Asymmetric Epoxidation of 2-Chlorostyrene

Several catalytic systems have been developed for the enantioselective epoxidation of styrenes. While specific data for 2-chlorostyrene is not extensively reported in readily available literature, analogous reactions with substituted styrenes provide insight into effective methodologies. Commonly employed methods include Jacobsen-Katsuki epoxidation using manganese-salen complexes and Shi epoxidation using a fructose-derived ketone catalyst.

Table 1: Representative Asymmetric Epoxidation Methods for Styrene Derivatives

| Catalyst System | Oxidant | Typical Enantiomeric Excess (ee) for Styrenes |

| Jacobsen's Catalyst (Mn-salen complex) | m-CPBA, NaOCl | 80-98% |

| Shi Catalyst (Fructose-derived ketone) | Oxone | 85-95% |

Hydrolytic Kinetic Resolution (HKR)

Hydrolytic kinetic resolution, often catalyzed by chiral cobalt-salen complexes, is a powerful method for obtaining enantiomerically enriched epoxides. In this process, one enantiomer of the racemic epoxide is selectively hydrolyzed to the corresponding diol, leaving the unreacted epoxide in high enantiomeric excess.

Experimental Protocol: Hydrolytic Kinetic Resolution of Racemic 2-(2-Chlorophenyl)oxirane (Representative)

-

Preparation of the Catalyst: A chiral Co(II)-salen complex is prepared according to literature procedures.

-

Reaction Setup: To a solution of racemic 2-(2-chlorophenyl)oxirane (1.0 equiv) in a suitable solvent (e.g., THF/water), the chiral Co(II)-salen catalyst (0.5-2 mol%) is added.

-

Hydrolysis: The reaction mixture is stirred at a controlled temperature (e.g., room temperature) and monitored for conversion. The reaction is typically quenched at or near 50% conversion to achieve the highest possible enantiomeric excess for the remaining epoxide.

-

Work-up and Purification: The reaction mixture is partitioned between an organic solvent and water. The organic layer is washed, dried, and concentrated. The unreacted this compound is then purified by column chromatography.

-

Enantiomeric Excess Determination: The enantiomeric excess of the purified epoxide is determined by chiral HPLC or GC analysis.

Reactivity: Regio- and Stereoselectivity of Ring-Opening Reactions

The chlorine substituent's electronic and steric influences are most evident in the nucleophilic ring-opening reactions of this compound. The outcome of these reactions is highly dependent on the reaction conditions, particularly the nature of the nucleophile and the presence or absence of an acid catalyst.

Nucleophilic Ring-Opening under Basic or Neutral Conditions (SN2 Mechanism)

Under basic or neutral conditions, the ring-opening of epoxides generally proceeds via an SN2 mechanism. In the case of this compound, the steric bulk of the ortho-chlorophenyl group directs the incoming nucleophile to attack the less sterically hindered terminal carbon (C2).[1] This attack occurs from the backside, leading to an inversion of stereochemistry at the C2 position. The 2-chlorophenyl group, being electron-withdrawing, enhances the electrophilicity of the oxirane ring carbons, making them more prone to nucleophilic attack compared to unsubstituted epoxides.[1]

General Reaction Scheme:

Caption: SN2 ring-opening under basic/neutral conditions.

Table 2: Regioselectivity of Ring-Opening with Various Nucleophiles under Basic/Neutral Conditions

| Nucleophile | Product | Regioselectivity (Attack at C2) | Stereochemistry |

| Aniline (C₆H₅NH₂) | (1R,2S)-2-amino-1-(2-chlorophenyl)ethanol | Predominantly C2 attack | Inversion at C2 |

| Sodium Azide (NaN₃) | (1R,2S)-2-azido-1-(2-chlorophenyl)ethanol | High | Inversion at C2 |

| Thiophenol (C₆H₅SH) | (1R,2S)-1-(2-chlorophenyl)-2-(phenylthio)ethanol | High | Inversion at C2 |

Experimental Protocol: Ring-Opening with Aniline (Representative)

-

Reaction Setup: In a round-bottom flask, this compound (1.0 equiv) is dissolved in a suitable solvent (e.g., ethanol or acetonitrile).

-

Addition of Nucleophile: Aniline (1.1-1.5 equiv) is added to the solution.

-

Reaction Conditions: The mixture is heated to reflux and the reaction is monitored by TLC.

-

Work-up and Purification: Upon completion, the solvent is removed under reduced pressure. The residue is dissolved in an organic solvent (e.g., ethyl acetate), washed with dilute acid and brine, dried over anhydrous sodium sulfate, and concentrated. The product is purified by column chromatography or crystallization.

Acid-Catalyzed Ring-Opening (SN1-like Mechanism)

Under acidic conditions, the epoxide oxygen is first protonated, making it a better leaving group. This protonation enhances the electrophilicity of the oxirane carbons. For this compound, the benzylic carbon (C1) can better stabilize the developing positive charge in the transition state. Consequently, the nucleophilic attack preferentially occurs at the more substituted benzylic carbon (C1).[1] This results in the formation of a trans-diol in the case of hydrolysis.[1]

General Reaction Scheme:

Caption: Acid-catalyzed ring-opening.

Table 3: Regioselectivity of Acid-Catalyzed Ring-Opening

| Nucleophile/Conditions | Product | Regioselectivity (Attack at C1) |

| H₂O / H₂SO₄ | (1R)-1-(2-chlorophenyl)ethane-1,2-diol | Predominantly C1 attack |

| HCl (anhydrous) | trans-1-chloro-1-(2-chlorophenyl)ethan-2-ol | Predominantly C1 attack |

Experimental Protocol: Acid-Catalyzed Hydrolysis (Representative)

-

Reaction Setup: this compound (1.0 equiv) is dissolved in a mixture of an organic solvent (e.g., acetone or THF) and water.

-

Acid Addition: A catalytic amount of a strong acid (e.g., sulfuric acid or perchloric acid) is added dropwise.

-

Reaction Conditions: The reaction is stirred at room temperature and monitored by TLC.

-

Work-up and Purification: The reaction is neutralized with a mild base (e.g., sodium bicarbonate solution). The organic solvent is removed, and the aqueous layer is extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated to yield the diol, which can be further purified by crystallization or chromatography.

Logical Workflow for Synthesis and Reaction

The following diagram illustrates a typical workflow from the synthesis of the chiral epoxide to its subsequent ring-opening reaction.